

Technical Guide: Physicochemical Properties of 2-Bromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1,8-naphthyridine

Cat. No.: B171627

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,8-naphthyridine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The 1,8-naphthyridine core is a recognized privileged scaffold, appearing in numerous biologically active compounds. The presence and position of the bromine atom on this scaffold offer a reactive handle for further chemical modifications, making **2-Bromo-1,8-naphthyridine** a key intermediate in the synthesis of a wide array of functionalized molecules with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-1,8-naphthyridine**, detailed experimental protocols for their determination, and a summary of its known reactivity and stability.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Bromo-1,8-naphthyridine** is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Data Summary

The following tables summarize the key physicochemical and spectral data for **2-Bromo-1,8-naphthyridine**.

Identifier	Value	Source
IUPAC Name	2-bromo-1,8-naphthyridine	[Sigma-Aldrich]
CAS Number	61323-17-9	[Sigma-Aldrich]
Molecular Formula	C ₈ H ₅ BrN ₂	[Sigma-Aldrich]
Molecular Weight	209.05 g/mol	[Sigma-Aldrich]
InChI	1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H	[Sigma-Aldrich]
InChI Key	BCMGOTDNNMLUBS-UHFFFAOYSA-N	[Sigma-Aldrich]

Property	Value	Conditions	Source
Physical Form	Solid	Ambient	[Sigma-Aldrich]
Melting Point	152-153 °C	Not specified	[Apollo Scientific]
Boiling Point	Not available	-	-
Solubility	Not available	-	-
pKa	Not available	-	-

Spectral Data	Details	Source
¹ H NMR	Data available	[ChemicalBook]
¹³ C NMR	Data available	[ChemicalBook]
IR	Data available	[ChemicalBook]
Mass Spectrometry	Data available	[ChemicalBook]

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible physicochemical data.

Synthesis of 2-Bromo-1,8-naphthyridine

2-Bromo-1,8-naphthyridine can be synthesized from 1,8-naphthyridin-2(1H)-one (2-hydroxy-1,8-naphthyridine). The hydroxyl group is converted to a bromine atom using a suitable brominating agent, such as phosphorus oxybromide (POBr_3). The following is a general procedure analogous to the synthesis of 2-chloro-1,8-naphthyridines from their corresponding 2-hydroxy precursors.

Materials:

- 1,8-naphthyridin-2(1H)-one
- Phosphorus oxybromide (POBr_3)
- Crushed ice
- Sodium bicarbonate (NaHCO_3) solution
- Ethanol

Procedure:

- In a round-bottom flask, a mixture of 1,8-naphthyridin-2(1H)-one (1 equivalent) and phosphorus oxybromide (a suitable excess, e.g., 5-10 equivalents) is prepared.
- The reaction mixture is heated under reflux for a specified period (e.g., 1.5 - 5 minutes, potentially under microwave irradiation at a controlled power, such as 200 W, to accelerate the reaction)[1]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature.
- The cooled mixture is then carefully poured onto crushed ice with stirring.

- The resulting solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The precipitate formed is collected by vacuum filtration.
- The solid is washed thoroughly with cold water.
- The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure **2-Bromo-1,8-naphthyridine**.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Materials:

- **2-Bromo-1,8-naphthyridine** sample
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula

Procedure:

- A small amount of the crystalline **2-Bromo-1,8-naphthyridine** is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

Materials:

- **2-Bromo-1,8-naphthyridine** sample (5-10 mg)
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Approximately 5-10 mg of **2-Bromo-1,8-naphthyridine** is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent in a small vial.
- The solution is thoroughly mixed using a vortex mixer to ensure complete dissolution.
- The clear solution is transferred into a 5 mm NMR tube.
- The NMR tube is placed in the spectrometer's probe.
- The ¹H NMR spectrum is acquired using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The number of scans is typically set between 16 and 64 to achieve a good signal-to-noise ratio.
- The resulting spectrum is processed, and the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values are analyzed to confirm the structure of the compound.

Reactivity and Stability

Reactivity: The reactivity of **2-Bromo-1,8-naphthyridine** is largely dictated by the electron-deficient nature of the naphthyridine ring and the presence of the C-Br bond. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent coupling partner

in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of 1,8-naphthyridine derivatives. The nitrogen atoms in the ring can also act as basic centers and can be protonated or alkylated.

Stability: Bromo-substituted heterocyclic compounds are generally stable under standard laboratory conditions. However, they can be sensitive to heat, light, and strong bases.

- **Thermal Stability:** Elevated temperatures can potentially lead to decomposition. It is advisable to store the compound in a cool place.
- **Photochemical Stability:** Exposure to UV light may induce decomposition and should be avoided. Storage in amber-colored vials is recommended.
- **Chemical Stability:** The compound is stable in neutral and acidic conditions but may undergo elimination or substitution reactions in the presence of strong bases. It should be stored in an inert atmosphere to prevent degradation.

Visualizations

Synthetic Pathway of 2-Bromo-1,8-naphthyridine

Synthesis of 2-Bromo-1,8-naphthyridine

1,8-Naphthyridin-2(1H)-one

POBr₃

Bromination

2-Bromo-1,8-naphthyridine

Characterization Workflow

Synthesized
2-Bromo-1,8-naphthyridinePurification
(Recrystallization)Melting Point
Determination1H NMR & 13C NMR
SpectroscopyMass
SpectrometryIR
SpectroscopySolubility
TestingpKa
Determination[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pnrjournal.com [pnrjournal.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Bromo-1,8-naphthyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171627#physicochemical-properties-of-2-bromo-1-8-naphthyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com